molecular formula C15H28O2 B12646252 Octyl cyclohexanecarboxylate CAS No. 89611-20-1

Octyl cyclohexanecarboxylate

Cat. No.: B12646252
CAS No.: 89611-20-1
M. Wt: 240.38 g/mol
InChI Key: TZBMAJZGRONTGN-UHFFFAOYSA-N
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Description

Octyl cyclohexanecarboxylate: is an organic compound with the molecular formula C15H28O2 . It is an ester formed from the reaction of cyclohexanecarboxylic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Octyl cyclohexanecarboxylate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanecarboxylic acid and octanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products:

    Hydrolysis: Cyclohexanecarboxylic acid and octanol.

    Reduction: Cyclohexanol and octanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Octyl cyclohexanecarboxylate is used as a solvent and intermediate in organic synthesis. It is also employed in the formulation of various chemical products due to its stability and compatibility with other compounds.

Biology: In biological research, this compound is used in the study of lipid membranes and as a component in the preparation of liposomes for drug delivery systems.

Medicine: The compound is investigated for its potential use in drug formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: this compound is used in the production of personal care products, such as lotions and creams, due to its emollient properties. It is also utilized in the manufacture of plasticizers and lubricants.

Mechanism of Action

The mechanism of action of octyl cyclohexanecarboxylate primarily involves its interaction with lipid membranes. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can enhance the encapsulation and release of active pharmaceutical ingredients.

Comparison with Similar Compounds

    Octyl acetate: An ester formed from acetic acid and octanol, commonly used as a flavoring agent.

    Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in fragrances and as a solvent.

    Octyl palmitate: An ester formed from palmitic acid and octanol, used in cosmetics and personal care products.

Uniqueness: Octyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a long alkyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and structural stability.

Properties

CAS No.

89611-20-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

octyl cyclohexanecarboxylate

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h14H,2-13H2,1H3

InChI Key

TZBMAJZGRONTGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CCCCC1

Origin of Product

United States

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